molecular formula C10H11BrClNO B12867450 N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide

N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide

Katalognummer: B12867450
Molekulargewicht: 276.56 g/mol
InChI-Schlüssel: ZTWICYRHGNZZNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is an organic compound characterized by the presence of a bromo-substituted aromatic ring and a chloroacetamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide typically involves the following steps:

    Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-4,5-dimethylphenyl.

    Acylation: The brominated compound is then reacted with chloroacetyl chloride (ClCH₂COCl) in the presence of a base like pyridine or triethylamine to form this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group.

    Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed, though care must be taken to avoid over-oxidation.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide can be obtained.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism by which N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-bromo-4,5-dimethylphenyl)-2-methylbenzamide
  • N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide
  • N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is unique due to the presence of both bromo and chloroacetamide groups, which confer distinct reactivity and potential for diverse applications. Compared to its analogs, this compound offers a balance of stability and reactivity, making it versatile for various scientific and industrial uses.

Eigenschaften

Molekularformel

C10H11BrClNO

Molekulargewicht

276.56 g/mol

IUPAC-Name

N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide

InChI

InChI=1S/C10H11BrClNO/c1-6-3-8(11)9(4-7(6)2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14)

InChI-Schlüssel

ZTWICYRHGNZZNF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.